4-[(Dimethylcarbamoyl)amino]benzoic acid
Description
4-[(Dimethylcarbamoyl)amino]benzoic acid is an organic compound . It belongs to the class of organic compounds known as aminobenzoic acids, which are benzoic acids containing an amine group attached to the benzene moiety .
Molecular Structure Analysis
The molecular formula of 4-[(Dimethylcarbamoyl)amino]benzoic acid is C10H12N2O3 . Unfortunately, the specific 3D structure or 2D structure is not provided in the available resources.Scientific Research Applications
LC-MS/MS Study of Degradation Processes
A study utilizing liquid chromatography coupled with mass spectrometry (LC-MS/MS) focused on the degradation processes of nitisinone, a compound with a structural relation to benzoic acid derivatives. It was found that the stability of nitisinone increases with the pH of the solution, and two major stable degradation products were identified under conditions similar to human gastric juice. This research contributes to understanding the environmental and biological stability of related compounds (Barchańska et al., 2019).
Antituberculosis Activity of Organotin(IV) Complexes
Organotin complexes, including those with benzoic acid derivatives, have shown significant antituberculosis activity. These complexes exhibit a wide range of structural diversity and their biological activity is influenced by the nature of the ligand environment and the structure of the compound. The study highlights the superior antituberculosis activity of triorganotin(IV) complexes compared to diorganotin(IV) complexes, suggesting potential pharmaceutical applications (Iqbal et al., 2015).
Regulation of Gut Functions by Benzoic Acid
Benzoic acid, used as an antibacterial and antifungal preservative, has been studied for its potential to improve growth and health through the promotion of gut functions. Research indicates that appropriate levels of benzoic acid might improve gut functions via regulation of enzyme activity, redox status, immunity, and microbiota, highlighting its potential therapeutic applications in improving gut health (Mao et al., 2019).
Pharmacokinetic Analysis of Benzoic Acid
A study on the pharmacokinetics of benzoic acid in different species, including rats, guinea pigs, and humans, utilized physiologically-based pharmacokinetic (PBPK) models to understand metabolic and dosimetric variations. This research provides implications for assessing dietary exposures to benzoates and reducing the pharmacokinetic component of interspecies uncertainty, valuable for food safety and environmental health assessments (Hoffman & Hanneman, 2017).
Advanced Oxidation Process for Acetaminophen Degradation
Advanced oxidation processes (AOPs) have been used to treat acetaminophen from aqueous mediums, generating various by-products. The study reviewed the kinetics, mechanisms, and biotoxicity of these by-products, contributing to the understanding of environmental impacts and degradation pathways of pharmaceuticals and related compounds (Qutob et al., 2022).
properties
IUPAC Name |
4-(dimethylcarbamoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-12(2)10(15)11-8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWJGCYPFFTHDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325472 | |
Record name | 4-[(Dimethylcarbamoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylcarbamoyl)amino]benzoic acid | |
CAS RN |
91880-51-2 | |
Record name | 91880-51-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(Dimethylcarbamoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3,3-Dimethylureido)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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